![molecular formula C21H24N4O2S B2789726 2-(isopentylthio)-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 631853-29-7](/img/structure/B2789726.png)
2-(isopentylthio)-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(isopentylthio)-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a compound with significant potential in various scientific fields. Its intricate structure features a quinoline ring fused with a pyrimidine ring, functionalized with both a pyridinyl group and an isopentylthio group, contributing to its diverse chemical reactivity and application spectrum.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthesis generally begins with the preparation of the quinoline and pyrimidine intermediates, followed by their condensation under controlled conditions. Sulfurization with the isopentyl group and subsequent functionalization with the pyridinyl moiety are achieved through a series of catalytic and non-catalytic reactions. Key steps include:
Condensation of quinoline and pyrimidine intermediates using acid or base catalysis.
Introduction of the isopentylthio group via nucleophilic substitution reactions.
Functionalization with pyridinyl group using electrophilic aromatic substitution.
Industrial Production Methods
Industrial production scales up these reactions using optimized conditions to ensure high yield and purity. It involves:
High-pressure reactors to control the condensation reactions.
Continuous flow reactors for sulfurization to ensure efficient mixing and reaction rate.
Purification techniques like recrystallization, chromatography, and distillation to obtain the final product.
化学反応の分析
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation, especially at the isopentylthio group, forming sulfoxides or sulfones.
Reduction: : The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: : Both electrophilic and nucleophilic substitution reactions are common, particularly at the pyridinyl and quinoline rings.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid under mild conditions.
Reduction: : Hydrogen gas with metal catalysts like palladium or platinum.
Substitution: : Halogenating agents, Grignard reagents, and various electrophiles.
Major Products Formed
Oxidation Products: : Sulfoxides, sulfones.
Reduction Products: : Dihydroquinoline derivatives.
Substitution Products: : Varied pyridinyl and quinoline substituted derivatives depending on the reacting species.
科学的研究の応用
Chemistry
Catalysts: : Utilized as ligands in catalytic systems for organic transformations.
Photochemistry: : Acts as a photosensitizer in various photochemical reactions.
Biology
Enzyme Inhibition: : Used as a scaffold for developing enzyme inhibitors, especially targeting kinases and phosphatases.
Drug Development: : Incorporated into the structure of potential therapeutics due to its ability to interact with biological macromolecules.
Medicine
Anticancer: : Exhibits potential anticancer activity by inhibiting specific cellular pathways.
Antimicrobial: : Shows efficacy against a range of microbial pathogens in preliminary studies.
Industry
Material Science: : Explored for use in the synthesis of novel polymers and materials with unique electronic properties.
Agriculture: : Evaluated as a candidate for developing agrochemicals due to its bioactive properties.
作用機序
The compound's mechanism of action primarily involves its interaction with specific molecular targets such as enzymes and receptors. By binding to the active sites of these targets, it can inhibit their function, leading to desired biological outcomes. It may modulate pathways like:
Signal Transduction: : Affecting kinase-driven signaling cascades.
Metabolic Pathways: : Interfering with metabolic enzyme activities.
Gene Expression: : Altering transcription factors binding and gene expression profiles.
類似化合物との比較
Similar Compounds
Quinolone derivatives: : Known for their antimicrobial properties.
Pyrimidine analogs: : Widely used in antineoplastic therapies.
Thioethers: : Frequently incorporated in pharmaceuticals for their pharmacokinetic properties.
Uniqueness
What sets 2-(isopentylthio)-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione apart is the combination of its structural elements that confer a unique balance of chemical reactivity and biological activity. The isopentylthio group enhances lipophilicity, aiding in membrane permeability, while the quinoline-pyrimidine core provides a stable, versatile scaffold for further functionalization.
This compound, with its diverse applications and mechanisms, offers a versatile tool for scientific advancement across multiple disciplines.
特性
IUPAC Name |
2-(3-methylbutylsulfanyl)-5-pyridin-4-yl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c1-12(2)8-11-28-21-24-19-18(20(27)25-21)16(13-6-9-22-10-7-13)17-14(23-19)4-3-5-15(17)26/h6-7,9-10,12,16H,3-5,8,11H2,1-2H3,(H2,23,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJNZXGAGSIFJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=NC=C4)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B2789643.png)

![3-tert-butyl-4,9-dimethyl-7H-furo[2,3-f]chromene-7-thione](/img/structure/B2789648.png)
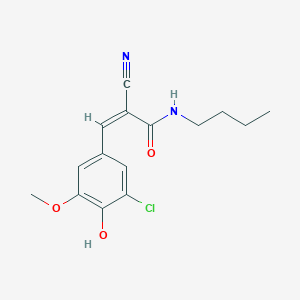
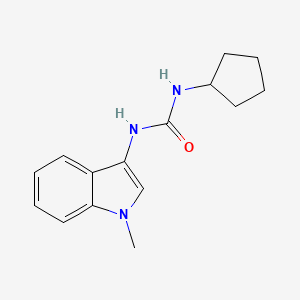
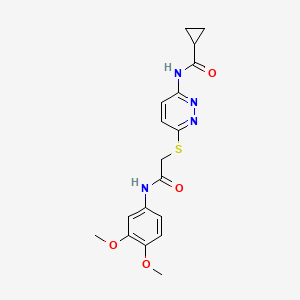
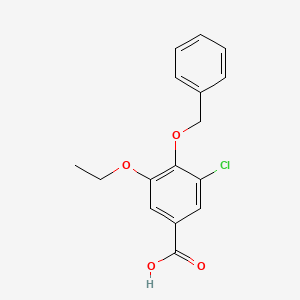
![4,5-Dimethyl-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B2789657.png)
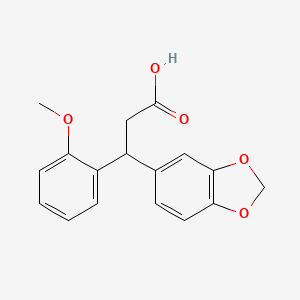
![2-[6-ethyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide](/img/structure/B2789659.png)
![5-[1-(7-methoxy-1-benzofuran-2-carbonyl)azetidin-3-yl]-3-(thiophen-2-yl)-1,2,4-oxadiazole](/img/structure/B2789660.png)

![2-[2-(4-phenylpiperazino)ethyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B2789663.png)
![N-(3-fluorophenyl)-2-{[1-(3-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B2789664.png)
